molecular formula C15H12N2O2S2 B2572988 N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide CAS No. 2034318-38-0

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide

Cat. No.: B2572988
CAS No.: 2034318-38-0
M. Wt: 316.39
InChI Key: VCXSSSAZAJQBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide” and similar compounds has been studied using DFT/B3LYP level to explore their structural and electronic properties . The frontier molecular orbital, HOMO and LUMO, showed that HOMO was consisted mainly of heteroatoms non-bonding lone pairs of electrons and the π-orbitals of the phenyl and thiophene rings with minor contribution from the thiazole nucleus of the non-bonding lone pairs .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds highlights the versatility of thiophene derivatives. For instance, the synthesis of benzothiazoles and thiazolopyridines through metal- and reagent-free methods signifies a significant advancement in pharmaceutical and organic materials production. Such processes involve the dehydrogenative coupling of N-(hetero)arylthioamides to yield benzothiazoles and thiazolopyridines, showcasing the utility of thiophene derivatives in creating structurally diverse molecules with potential pharmacological applications (Qian et al., 2017).

Pharmaceutical Research

In pharmaceutical research, thiophene derivatives have been explored for their antimicrobial properties, demonstrating potential as novel therapeutic agents. The synthesis of specific thiophene-2-carboxamide derivatives and their evaluation as antimicrobial agents against various bacterial and fungal strains illustrate the compound's potential in addressing resistance issues and developing new antibiotics (Bikobo et al., 2017). Moreover, the investigation of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments presents an application of thiophene derivatives in materials science, demonstrating their ability to provide protection against corrosion, which is crucial for extending the lifespan of metal-based structures (Hu et al., 2016).

Properties

IUPAC Name

N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c18-14(13-2-1-8-20-13)17-10-11-3-5-12(6-4-11)19-15-16-7-9-21-15/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXSSSAZAJQBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.